Evidence Item 1: Structural Indispensability of the C-7 Methyl Group for Ecteinascidin Alkaloid Synthesis vs. Unsubstituted Parent Compound
The C-7 methyl substituent of 7-methylbenzo[d][1,3]dioxol-4-amine is a structurally mandatory feature for the synthesis of ecteinascidin alkaloids including trabectedin (ET-743, Yondelis). The US patent application US 2015/0119587 explicitly identifies compounds of formula-I, which incorporate the 7-methylbenzo[d][1,3]dioxol-4-yl core, as key intermediates in the synthesis of Ecteinascidin 743, 736, 729, 722, 637, and 594 [1]. In the ecteinascidin natural product structure, the C-7 methyl group on the benzodioxole subunit is present in the final pharmacophore and contributes to the DNA minor-groove binding and alkylation activity that underlies the drug's potent antiproliferative effects (ET-743 antiproliferative activity exceeds that of taxol, camptothecin, adriamycin, mitomycin C, cisplatin, and etoposide by 1–3 orders of magnitude) [1]. The unsubstituted parent compound benzo[d][1,3]dioxol-4-amine (CAS 1668-84-4) lacks this methyl group and therefore cannot yield the correct ecteinascidin architecture; its use would produce a des-methyl intermediate that is structurally incapable of converging to the natural product scaffold [2].
| Evidence Dimension | Presence of C-7 methyl group required for ecteinascidin pharmacophore |
|---|---|
| Target Compound Data | C-7 methyl present (SMILES: CC1=C2C(=C(C=C1)N)OCO2); molecular formula C₈H₉NO₂; MW 151.16 [2] |
| Comparator Or Baseline | Benzo[d][1,3]dioxol-4-amine (CAS 1668-84-4): C-7 position unsubstituted (SMILES: C1OC2=CC=CC(=C2O1)N); molecular formula C₇H₇NO₂; MW 137.14 [2] |
| Quantified Difference | ΔMW = +14.02 Da (one methylene unit); structural divergence precludes convergence to ecteinascidin scaffold when using unsubstituted analog |
| Conditions | Synthetic pathway context: ecteinascidin total synthesis as described in US 2015/0119587 and J. Am. Chem. Soc. 2006, 128, 87–89 [1] |
Why This Matters
Procurement of the non-methylated analog instead of 7-methylbenzo[d][1,3]dioxol-4-amine would lead to a synthetic dead-end for any research or production program targeting ecteinascidin-class compounds, making the 7-methyl substitution a non-negotiable structural specification.
- [1] Muddasani PR, Chintalapudi M, Nannapaneni VC. PROCESS FOR THE PREPARATION OF 2-SUBSTITUTED-2-(6-(SUBSTITUTED)-7-METHYLBENZO[D][1,3]DIOXOL-4-YL)ACETIC ACID DERIVATIVES. US Patent Application 20150119587, published April 30, 2015. Assignee: NATCO PHARMA LIMITED. View Source
- [2] PubChem Compound Summaries: CID 17980581 (7-Methylbenzo[d][1,3]dioxol-4-amine) and CID 10313165 (1,3-Benzodioxol-4-amine). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-05-01). View Source
